![molecular formula C13H20BrNO2S B2823089 4-bromo-N-heptylbenzenesulfonamide CAS No. 100452-00-4](/img/structure/B2823089.png)
4-bromo-N-heptylbenzenesulfonamide
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Overview
Description
“4-bromo-N-heptylbenzenesulfonamide” is a chemical compound that is structurally related to various benzenesulfonamide derivatives . These compounds are known for their diverse applications, including their use as plasticizers and their potential for exhibiting biological activities such as enzyme inhibition .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation of the sulfonamide .Molecular Structure Analysis
The molecular structure and conformation of sulfonamide compounds have been characterized using various spectroscopic techniques and crystallographic analysis . For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions .Physical And Chemical Properties Analysis
The physical form of related compounds like “4-Bromo-N-phenylbenzenesulfonamide” is solid . It is stored in a dry, room temperature environment .Scientific Research Applications
Antimicrobial and Antiviral Potential
The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the significance of benzenesulfonamide derivatives in developing potential therapeutic agents against infections, such as HIV-1. The presence of active groups like pyridine, benzenesulfonyl, and bromine atom indicates their utility in drug development (Cheng De-ju, 2015).
Organic Synthesis and Catalysis
A study on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent showcases the role of sulfonamide derivatives in synthesizing benzonitriles, which are crucial in pharmaceutical intermediates. This illustrates the compound's relevance in organic synthesis and the production of pharmaceuticals (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Enzyme Inhibition and Computational Studies
Research on new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated for enzyme inhibition potential reveals the applications of sulfonamide derivatives in biochemistry and pharmacology. These compounds were examined for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, providing insights into their potential therapeutic uses (N. Riaz, 2020).
Analytical Chemistry Applications
The development of new analytical methods using sulfonamide derivatives, such as the synthesis and applications of sodium N-bromo-p-nitrobenzenesulfonamide for titrating various chemical species, underscores the importance of these compounds in analytical chemistry. They serve as oxidizing titrants with applications in quantifying substances like ascorbic acid and glutathione (N. Gowda et al., 1983).
Anticancer Research
A study on dibenzenesulfonamides inducing apoptosis and autophagy pathways, along with their carbonic anhydrase inhibitory effects on various human carbonic anhydrase isoenzymes, highlights the potential anticancer effects of sulfonamide derivatives. These compounds demonstrated significant activity in inducing cell death pathways and inhibiting enzymes associated with cancer cell survival (H. Gul et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
There is growing interest in metal-based sulfonamides and the Schiff base chemistry . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed . The synthesis, characterization, and biological evaluation of some 4- ( (thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes have been reported .
properties
IUPAC Name |
4-bromo-N-heptylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2S/c1-2-3-4-5-6-11-15-18(16,17)13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOSGJYMUFNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-heptylbenzenesulfonamide |
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